molecular formula C7H11NO2 B7903101 2-Azabicyclo[4.1.0]heptane-6-carboxylic acid

2-Azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B7903101
M. Wt: 141.17 g/mol
InChI Key: NMVZOHZFNGIUTJ-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound with a nitrogen atom incorporated into its structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is obtained in four steps starting from readily available 4-hydroxymethyl pyridine . The synthetic route involves various reaction conditions, including the use of protecting groups and specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production methods for 2-Azabicyclo[41

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.1.0]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-Azabicyclo[4.1.0]heptane-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

2-Azabicyclo[4.1.0]heptane-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-azabicyclo[4.1.0]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-2-1-3-8-5(7)4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZOHZFNGIUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2NC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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